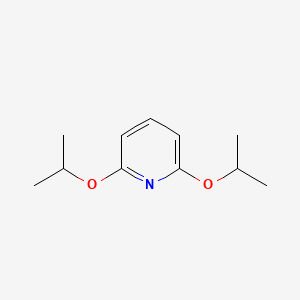

2,6-Bis(1-methylethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Bis(1-methylethoxy)pyridine is a chemical compound with the molecular formula C11H17NO2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

A novel one-pot biocatalytic process has been demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis

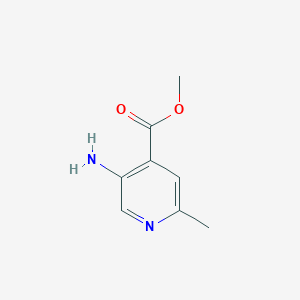

The molecular structure of 2,6-Bis(1-methylethoxy)pyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 31 bond(s) .Chemical Reactions Analysis

The chemical reactions involving 2,6-Bis(1-methylethoxy)pyridine have been studied in various contexts. For instance, a series of RuII complexes stabilized with the pentapyridyl ligand Py5Me2 (Py5Me2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl−, H2O, N3−, MeCN) were prepared and characterized .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

“2,6-Bis(1-methylethoxy)pyridine” serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Researchers have utilized it to create new pyridine-2,6-bis-heterocycles, which are valuable in medicinal chemistry and organic synthesis due to their potential biological activities .

Coordination Polymers

This compound has been used as a scaffold for the development of coordination polymers. These materials are of interest for their unique properties such as permanent porosity, which can be exploited in applications like sensing, catalysis, and gas storage and separation .

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or other components in these complexes.

Mode of Action

It is known to be involved in the stabilization of ruii complexes . The compound may interact with its targets through coordination bonds, contributing to the stability of the complexes.

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stability of these complexes .

Action Environment

The action of 2,6-Bis(1-methylethoxy)pyridine may be influenced by various environmental factors. For instance, the synthesis of RuII complexes involves non-aqueous solutions , suggesting that the compound’s action may be affected by the solvent used. Additionally, the stability of the resulting complexes may be influenced by factors such as temperature and pH.

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of 2,6-Bis(1-methylethoxy)pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of biocatalytic processes for its synthesis, for instance, offers promising avenues for more sustainable and efficient production .

Eigenschaften

IUPAC Name |

2,6-di(propan-2-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBCXNBIFYFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(1-methylethoxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.